2-(Quinoxalin-2-ylthio)ethane-1-sulfonamide
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Overview
Description
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide is a chemical compound that features a quinoxaline ring attached to an ethane-1-sulfonamide group via a sulfanyl linkage. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide typically involves the reaction of quinoxaline derivatives with ethane-1-sulfonamide under specific conditions. One common method includes the use of a sulfanylating agent to introduce the sulfanyl group to the quinoxaline ring, followed by the attachment of the ethane-1-sulfonamide group. The reaction conditions often require a catalyst and a controlled environment to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The quinoxaline ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The sulfanyl and sulfonamide groups enhance the compound’s ability to bind to specific targets, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinazoline: Similar in structure but with different biological properties.
Pyrrolo[1,2-α]quinoxalines: Known for their therapeutic potential.
Uniqueness
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2S2 |
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Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-quinoxalin-2-ylsulfanylethanesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2,(H2,11,14,15) |
InChI Key |
HLGOBNJNZWWEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)N |
Origin of Product |
United States |
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